molecular formula C19H18ClF3N2O4S B2634222 4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide CAS No. 868146-22-9

4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2634222
CAS No.: 868146-22-9
M. Wt: 462.87
InChI Key: AUBWRVWXLFFIJI-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, methoxy, indole, and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethoxy Group: This step can be achieved through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group of the indole derivative with a sulfonyl chloride in the presence of a base.

    Chlorination and Methoxylation: The final steps involve the selective chlorination and methoxylation of the benzene ring, which can be accomplished using chlorinating agents like thionyl chloride and methoxylating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, Friedel-Crafts alkylation or acylation reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the indole moiety can interact with hydrophobic pockets in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methoxybenzenesulfonamide: Lacks the indole and trifluoromethoxy groups, resulting in different chemical and biological properties.

    N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide: Lacks the chloro and methoxy groups, which may affect its reactivity and biological activity.

Uniqueness

4-chloro-3-methoxy-N-(2-(2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

4-chloro-3-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N2O4S/c1-11-14(15-9-12(29-19(21,22)23)3-6-17(15)25-11)7-8-24-30(26,27)13-4-5-16(20)18(10-13)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBWRVWXLFFIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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